3,5-Diaminobenzonitrile

描述

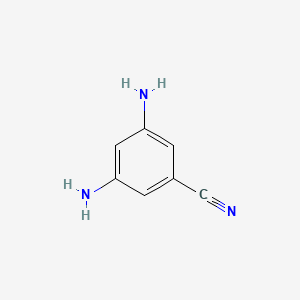

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWINPIZUWNKSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512525 | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33786-93-5 | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diaminobenzonitrile (CAS No. 33786-93-5): A Versatile Building Block for Advanced Synthesis

Foreword: Unveiling the Potential of a Key Intermediate

In the landscape of chemical synthesis, the strategic value of a molecule is often defined by its structural functionality and reactive potential. 3,5-Diaminobenzonitrile, a seemingly straightforward aromatic compound, is a prime example of such a high-value intermediate. Characterized by a benzene ring substituted with two electron-donating amino groups and an electron-withdrawing nitrile moiety, it presents a unique electronic and reactive profile.[1][2] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, moving beyond basic data to explore its properties, applications, and the practical considerations essential for its effective utilization in the laboratory.

Core Physicochemical & Structural Properties

This compound is an organic compound that typically appears as a solid at room temperature.[2][3] Its structure, featuring two primary amine groups and a nitrile functional group, makes it a derivative of both aniline and benzonitrile.[2] The presence of the polar amino groups allows for hydrogen bonding, rendering it soluble in polar solvents.[2]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 33786-93-5 | [2][3] |

| Molecular Formula | C₇H₇N₃ | [2][3] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| Melting Point | 188-191 °C | [3] |

| Appearance | Solid | [3] |

| Assay Purity | ≥96-97% | [3][5] |

| Density | 1.245 g/cm³ | [6] |

| SMILES String | Nc1cc(N)cc(c1)C#N | [3] |

| InChI Key | PWINPIZUWNKSPS-UHFFFAOYSA-N | [2][3] |

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound (CAS 33786-93-5).

Synthetic Versatility and Applications

The unique arrangement of two nucleophilic amino groups and an electrophilic nitrile group makes this compound a highly versatile precursor in organic synthesis. Its reactivity is primarily driven by the electron-donating nature of the amino groups, which facilitates a variety of chemical transformations.[2]

-

Pharmaceutical and Agrochemical Synthesis: The diamino-substituted benzene core is a common scaffold in medicinal chemistry. This compound serves as a starting material for synthesizing heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs).[7] The strategic placement of the amino groups allows for the construction of complex molecular architectures necessary for developing novel therapeutic agents and agrochemicals.

-

Dye and Pigment Industry: The primary amine groups can be readily diazotized and coupled with various aromatic compounds (like phenols and naphthols) to produce a wide spectrum of monoazo and disazo dyes.[1] The push-pull electronic nature of the molecule (amino groups as donors, nitrile as acceptor) also provides a foundational scaffold for developing fluorescent dyes with interesting photophysical properties.[1]

-

Materials Science: Benzonitrile derivatives have been investigated for their potential in creating advanced materials. For instance, they have been shown to exhibit mechanofluorochromic (MFC) properties, where their fluorescence changes in response to mechanical stress.[1] This suggests that polymers and materials derived from this compound could be explored for applications in smart sensors and advanced coatings.[1]

Experimental Protocol: Synthesis of an Azo Dye

To illustrate the practical utility of this compound, this section provides a validated, step-by-step protocol for a diazotization and coupling reaction. This procedure is based on established chemistry for analogous aromatic diamines.[1]

Objective: To synthesize a monoazo dye by diazotizing one amino group of this compound and coupling it with 2-naphthol.

Causality: The reaction is conducted at low temperatures (0-5 °C) because the intermediate diazonium salt is unstable and can decompose at higher temperatures. The use of a strong acid (HCl) is crucial for the formation of nitrous acid from sodium nitrite, which is the diazotizing agent. The final coupling reaction is performed under basic conditions (NaOH) to activate the 2-naphthol coupling partner, making it more susceptible to electrophilic attack by the diazonium salt.

Materials and Reagents:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

-

Beakers (250 mL, 400 mL)

-

Magnetic stirrer and stir bar

-

pH paper or meter

Procedure:

Part A: Diazotization

-

In a 250 mL beaker, dissolve 0.01 mol of this compound in a mixture of 5 mL concentrated HCl and 20 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.[1]

-

Separately, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.[1]

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the diazonium salt.[1]

Part B: Coupling Reaction

-

In a separate 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this coupling solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

A colored precipitate (the azo dye) should form immediately.

-

Continue stirring the reaction mixture for an additional 30 minutes in the ice bath.

-

Isolate the dye precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

Caption: Workflow for the synthesis of an azo dye from this compound.

Safety, Handling, and Storage

As with all chemical reagents, this compound must be handled with appropriate safety precautions. The primary hazards are associated with ingestion and skin/eye contact.[3] Always consult the full Safety Data Sheet (SDS) from the supplier before commencing any work.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Class | Acute Toxicity 4 (Oral) | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

| Precautionary Codes | P264, P270, P301 + P312, P501 | [3] |

| Storage Class | 11 (Combustible Solids) | [3] |

| WGK | WGK 3 (highly hazardous to water) | [3] |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.[8][9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][9]

-

For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[3]

-

Avoid breathing dust.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion: A Building Block of Strategic Importance

This compound (CAS 33786-93-5) is more than just a chemical intermediate; it is a versatile platform for innovation. Its distinct trifunctional aromatic structure offers chemists a reliable and adaptable starting point for synthesizing a diverse range of complex molecules. From creating novel pharmaceuticals and agrochemicals to developing advanced dyes and smart materials, the potential applications for this compound are extensive. A thorough understanding of its properties, reactivity, and safe handling protocols, as outlined in this guide, is paramount for unlocking its full potential in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 33786-93-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 97 33786-93-5 [sigmaaldrich.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. CAS No. 33786-93-5 | Chemsrc [m.chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

3,5-Diaminobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 3,5-Diaminobenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with two amino (-NH₂) groups and a nitrile (-C≡N) group at the 3, 5, and 1 positions, respectively.[1] This specific arrangement of functional groups—two electron-donating amino groups and one electron-withdrawing nitrile group—imparts a unique reactivity profile, making it a valuable and versatile building block in synthetic chemistry. Its structure allows for multiple reaction sites, facilitating the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic pathway, and explores its applications in pharmaceuticals and materials science for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and predicting its behavior in different chemical environments. The presence of polar amino and nitrile groups suggests solubility in polar organic solvents, a key consideration for reaction and purification protocols.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [1][3][4] |

| Molecular Weight | 133.15 g/mol | [3][4][5] |

| CAS Number | 33786-93-5 | [1][5] |

| Appearance | Typically a solid | [1] |

| Synonyms | Benzonitrile, 3,5-diamino- | [1] |

Synthetic Pathway: A Mechanistic Approach

While detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not widely published, a robust and logical pathway can be derived from established principles of organic chemistry for analogous compounds.[2] The most common and effective method for introducing amino groups onto an aromatic ring is through the reduction of nitro groups.

The proposed synthesis, therefore, begins with 3,5-Dinitrobenzonitrile as the starting material.[6][7] The two nitro groups are concurrently reduced to amino groups. This transformation is typically achieved via catalytic hydrogenation, a powerful and clean reduction method.

Causality Behind Experimental Choices:

-

Starting Material : 3,5-Dinitrobenzonitrile is an ideal precursor. The nitro groups are strong electron-withdrawing groups, which can be readily and selectively reduced.[7]

-

Catalyst : Palladium on carbon (Pd/C) is the catalyst of choice for this type of reduction. It provides a high surface area for the reaction, efficiently adsorbs hydrogen gas, and demonstrates excellent activity and selectivity for nitro group reduction without affecting the nitrile group.

-

Hydrogen Source : Hydrogen gas (H₂) is the reducing agent. It is a clean reagent, with water being the only byproduct of the reduction of the oxygen atoms from the nitro groups.

-

Solvent : A polar protic solvent like ethanol or methanol is typically used. It effectively dissolves the starting material and is compatible with the catalyst and hydrogen gas, facilitating the reaction kinetics.

The overall reaction is as follows:

C₇H₃N₃O₄ (3,5-Dinitrobenzonitrile) + 6H₂ --(Pd/C)--> C₇H₇N₃ (this compound) + 4H₂O

Proposed Synthesis Workflow Diagram

References

- 1. CAS 33786-93-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 10-533623 - 35-diaminobenzonitrile | 3 | CymitQuimica [cymitquimica.com]

- 6. 3,5-Dinitrobenzonitrile | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Navigating the Synthesis and Handling of 3,5-Diaminobenzonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzonitrile is a versatile aromatic organic compound characterized by a benzonitrile core substituted with two amino groups. This structure offers multiple reactive sites, making it a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceuticals, dyes, and agrochemicals. The presence of both nucleophilic amino groups and an electrophilic nitrile functionality allows for the construction of diverse and complex molecular architectures.[1] However, as with many aromatic amines and nitrile compounds, a thorough understanding of its handling, safety, and toxicological profile is paramount for its safe and effective use in a research and development setting. This guide provides a comprehensive overview of the safety data, handling precautions, and risk mitigation strategies for this compound, drawing from available data for the compound and established knowledge of related chemical classes.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 33786-93-5 | [2][3] |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 188-191 °C | |

| Purity | ≥96% | [3] |

Hazard Analysis and Toxicological Profile

2.1. Known Hazards of this compound

Based on supplier safety information, this compound is classified as:

-

Acute Toxicity, Oral, Category 4: Harmful if swallowed.

This classification is denoted by the GHS07 pictogram and the signal word "Warning".

2.2. Inferred Hazards from Aromatic Amines and Benzonitriles

The broader classes of aromatic amines and benzonitriles, to which this compound belongs, are associated with a range of health hazards. It is prudent to handle this compound with the assumption that it may exhibit some of these properties.

-

Carcinogenicity and Mutagenicity: Aromatic amines are a class of chemicals known to contain carcinogens and mutagens.[4][5] Many aromatic amines have been shown to cause cancer in laboratory animals, and some are linked to cancer in humans, particularly bladder cancer.[6][7] The mechanism often involves metabolic activation to reactive intermediates that can damage DNA.

-

Dermal Absorption: Aromatic amines are often lipid-soluble and can be readily absorbed through the skin, making dermal contact a significant route of exposure.[5]

-

Systemic Effects of Aromatic Amines: Systemic effects of aromatic amine exposure can include methemoglobinemia, which reduces the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, cardiac dysrhythmia and a drop in blood pressure.[7]

-

Toxicity of Benzonitriles: Benzonitrile and its derivatives can be toxic. The mechanism of toxicity for benzonitrile itself is not fully established, but it can cause severe respiratory distress, convulsions, and unconsciousness in cases of acute exposure.[8]

Given these potential hazards, a cautious and well-documented approach to handling this compound is essential.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is crucial when working with this compound.

3.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound solid and any solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area for emergency use.[10][11]

3.2. Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

-

Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.[9][10]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber.[9] It is critical to dispose of contaminated gloves after use in accordance with laboratory safety procedures.[12]

-

Body Protection: A lab coat, apron, or coveralls should be worn to protect against skin contact.[9]

-

Respiratory Protection: In situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.

Caption: Personal Protective Equipment (PPE) Donning and Doffing Sequence.

Storage and Chemical Compatibility

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.

4.1. Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep containers tightly closed when not in use.[9]

-

Store away from sources of ignition, heat, and direct sunlight.[9]

4.2. Chemical Incompatibilities

Avoid contact with the following, as hazardous reactions may occur:

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, permanganates, nitrates).[11]

-

Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid).[11][13]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[11][13]

-

Reducing Agents .[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[13] Do NOT induce vomiting.[12]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[10]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[12]

5.2. Spill Response Protocol

A structured response is necessary to safely manage a spill of this compound.

References

- 1. CAS 33786-93-5: this compound | CymitQuimica [cymitquimica.com]

- 2. 10-533623 - 35-diaminobenzonitrile | 3 | CymitQuimica [cymitquimica.com]

- 3. 33786-93-5|this compound|BLD Pharm [bldpharm.com]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. censwpa.org [censwpa.org]

- 8. 3,4-二氨基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. atamankimya.com [atamankimya.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. nj.gov [nj.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

Physical properties of 3,5-Diaminobenzonitrile (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzonitrile is a versatile organic compound characterized by a benzene ring substituted with two amino groups and a nitrile functional group. This unique arrangement of functional groups imparts a combination of nucleophilic (amino groups) and electrophilic (nitrile group) properties, making it a valuable building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry and materials science, where it can be incorporated into more complex molecules with potential therapeutic or functional applications. An in-depth understanding of its physical properties, namely its melting point and solubility, is fundamental for its effective use in research and development, guiding decisions on reaction conditions, purification methods, and formulation strategies.

Core Physical Properties

A precise understanding of the physical characteristics of this compound is paramount for its application in a laboratory setting. These properties dictate the compound's behavior in various experimental conditions and are crucial for both its synthesis and its incorporation into larger molecular frameworks.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range, while impurities tend to depress and broaden this range.[1] The experimentally determined melting point of this compound is consistently reported within a narrow range, suggesting a high degree of thermal stability in its crystalline form.

Solubility Profile

| Property | Value | Source(s) |

| Melting Point | 188-191 °C | [2] |

| Appearance | Solid | |

| Molecular Formula | C₇H₇N₃ | |

| Molecular Weight | 133.15 g/mol | |

| Solubility | Predicted to be soluble in polar organic solvents. | Inferred from chemical structure |

Experimental Protocols for Physical Property Determination

The following protocols outline standardized methods for determining the melting point and solubility of a solid organic compound like this compound. These procedures are designed to be self-validating and provide a reliable basis for experimental work.

Melting Point Determination: Capillary Method

This method is a widely accepted technique for the precise determination of a compound's melting point.[1][3]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range between T1 and T2.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate melting point determination.[1]

Caption: Workflow for Melting Point Determination.

Solubility Determination: Qualitative Method

This protocol provides a straightforward method for assessing the solubility of a compound in various solvents at a given temperature.[4]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period to ensure thorough mixing.

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most or all of the solid remains).

Causality Behind Experimental Choices:

-

Range of Solvents: Testing solubility in a variety of solvents provides a comprehensive profile of the compound's polarity.

-

Controlled Amounts: Using fixed amounts of solute and solvent allows for a semi-quantitative comparison of solubility across different solvents.

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

The physical properties of this compound, particularly its well-defined melting point and its anticipated solubility in polar organic solvents, provide a solid foundation for its application in scientific research and drug development. The experimental protocols detailed in this guide offer robust methodologies for the verification of these properties, ensuring data integrity and reproducibility. A thorough understanding and careful determination of these fundamental characteristics are essential for the successful and efficient utilization of this versatile chemical compound.

References

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Health and Safety Hazards of 3,5-Diaminobenzonitrile

This document provides a comprehensive technical overview of the health and safety considerations for this compound (3,5-DBN). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The guide moves beyond mere procedural lists to explain the scientific rationale behind safety protocols, ensuring a robust and self-validating system of risk management.

This compound is an organic compound featuring a benzene ring substituted with two amino groups and one nitrile group.[1] Its unique structure makes it a valuable intermediate in the synthesis of various molecules in the pharmaceutical and materials science sectors.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 33786-93-5 | [1][2][3][4] |

| Molecular Formula | C₇H₇N₃ | [1][2][4] |

| Molecular Weight | 133.15 g/mol | [2][4][5] |

| Synonyms | Benzonitrile, 3,5-diamino- | [1] |

| Appearance | Solid | [1][2] |

| Melting Point | 188-191 °C | [2] |

| Solubility | Soluble in polar solvents. | [1] |

Section 2: Hazard Identification and Toxicological Profile

The primary acute hazard identified for this compound is oral toxicity.[2] However, a comprehensive safety assessment must also consider the hazards associated with its structural motifs—aromatic amines and nitriles—which suggest a broader range of potential health effects.

GHS Classification

The Globally Harmonized System (GHS) classification provides a standardized summary of the known hazards.

| Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Source: Sigma-Aldrich Safety Information[2]

While H302 is the specific classification listed for this CAS number, related aminonitrile and diaminobenzonitrile compounds are often classified as harmful via dermal and inhalation routes as well (H312, H332), and are known to cause skin and eye irritation (H315, H319).[5][6][7][8] Prudent practice dictates treating 3,5-DBN as potentially hazardous by all routes of exposure.

Key Toxicological Concerns

-

Acute Toxicity: The primary documented hazard is being harmful if swallowed.[2] Ingestion may lead to irritation of the digestive tract.[9]

-

Methemoglobinemia: A significant, mechanistically plausible hazard for aromatic amines like 3,5-DBN is the induction of methemoglobinemia.[9][10] This condition, which can result from ingestion or skin absorption, involves the oxidation of iron in hemoglobin, impairing its ability to transport oxygen.[10] Symptoms can be delayed and include dizziness, headache, cyanosis (a bluish discoloration of the skin), rapid heart rate, and shortness of breath.[9]

-

Skin and Eye Irritation: Direct contact is likely to cause skin and eye irritation.[9][10] Open wounds or abraded skin should never be exposed, as this can facilitate systemic absorption.[10]

-

Respiratory Irritation: As a solid powder, inhalation of dust can cause respiratory tract irritation.[9][10]

Section 3: A Mechanistic View of Toxicokinetics (ADME)

Understanding the probable fate of 3,5-DBN within a biological system—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for appreciating the causality behind its potential toxicity.[13][14]

-

Absorption: As a solid, the primary routes of occupational exposure are inhalation of dust and dermal contact. Ingestion is also a potential route. Its lipid and polar characteristics suggest it can be absorbed through the skin, lungs, and GI tract.[13]

-

Distribution: Once absorbed into the bloodstream, the compound will be distributed throughout the body.[13]

-

Metabolism: This is the most critical phase for toxicity. Metabolism of aromatic amines, primarily in the liver, can lead to the formation of reactive metabolites.[13][15][16] It is these metabolites that are often responsible for adverse effects like methemoglobin formation. The nitrile group may also be metabolized.[17]

-

Excretion: The compound and its metabolites are ultimately eliminated from the body, typically via urine or feces.[15][16]

The potential for "lethal synthesis," where the metabolized form of a compound is more toxic than the parent molecule, is a key concept here.[13] The safety protocols described below are designed to prevent the initial absorption, thereby interrupting this entire toxicokinetic cascade.

Section 4: The Hierarchy of Controls for Risk Mitigation

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is the last and least effective line of defense.

Caption: The Hierarchy of Controls, prioritizing the most effective risk mitigation strategies.

For 3,5-DBN, engineering controls (i.e., a certified chemical fume hood) are the most critical physical barrier to exposure.

Section 5: Experimental Protocol: Safe Handling Workflow

This protocol outlines the mandatory steps for handling solid this compound. Trustworthiness is achieved by integrating safety checks and containment at every step.

Objective: To accurately weigh and prepare a solution of 3,5-DBN while minimizing exposure risk.

Prerequisites:

-

A certified and functioning chemical fume hood.

-

An available, tested safety shower and eyewash station.[9][18]

-

All required PPE (see Section 6).

-

A designated waste container for 3,5-DBN contaminated materials.

Methodology:

-

Preparation: 1.1. Don all required PPE before entering the laboratory. 1.2. Ensure the chemical fume hood sash is at the proper working height and the airflow monitor indicates correct function. 1.3. Decontaminate the work surface inside the fume hood. 1.4. Place all necessary equipment (balance, weigh paper/boat, spatula, beaker, solvent, wash bottle) inside the hood.

-

Weighing the Compound: 2.1. Tare the analytical balance with the weigh boat on the pan. 2.2. Using a dedicated, clean spatula, carefully transfer the required amount of 3,5-DBN solid into the weigh boat. Perform this action slowly to prevent aerosolization of the powder. 2.3. Close the primary container of 3,5-DBN immediately after dispensing. 2.4. Record the final weight.

-

Solution Preparation: 3.1. Place the beaker containing a stir bar on a stir plate inside the fume hood. 3.2. Carefully add the weighed 3,5-DBN to the beaker. 3.3. Use the wash bottle with the chosen solvent to rinse any residual solid from the weigh boat into the beaker. 3.4. Slowly add the bulk of the solvent to the beaker. 3.5. Cover the beaker (e.g., with a watch glass) while it stirs to dissolve.

-

Cleanup: 4.1. Dispose of the used weigh boat and any contaminated wipes into the designated hazardous waste container. 4.2. Decontaminate the spatula and the work surface with an appropriate solvent and wipe clean. 4.3. Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the hazardous waste. 4.4. Wash hands thoroughly with soap and water after exiting the lab.[9]

Section 6: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard.[19] Its selection and use must be deliberate and protocol-driven.

Caption: Core PPE requirements for handling this compound.

Detailed PPE Specifications

-

Respiratory Protection: For weighing and transferring the solid, a NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particulates.[2]

-

Eye Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[18][20] A face shield should be worn over goggles if there is a significant splash hazard.

-

Body Protection: A flame-resistant lab coat, fully buttoned, must be worn over long pants and closed-toe shoes.[21]

-

Hand Protection: Chemically resistant gloves are required.[2] Disposable nitrile gloves provide adequate protection for incidental contact but should be changed immediately upon contamination.[21] For extended work, consult the glove manufacturer's compatibility chart. Always inspect gloves for defects before use.

Section 7: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be trained on these procedures.

Caption: Decision-making flowchart for emergency response to 3,5-DBN incidents.

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][22] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][9]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water.[9] Do NOT induce vomiting. Seek immediate medical attention.[9][18] Inform medical personnel about the potential for methemoglobinemia.[9][10]

Chemical Spills

-

Alert: Alert personnel in the immediate area.

-

Assess: For large spills, evacuate the area and call emergency personnel. For small, manageable spills within a fume hood:

-

Contain: Ensure proper PPE is worn (respirator, goggles, gloves, lab coat).

-

Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[9]

-

Collect: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[9]

Fire

-

In case of a fire, evacuate the area and activate the nearest fire alarm.

-

If the fire is small and you are trained to do so, use an appropriate extinguisher (water spray, dry chemical, carbon dioxide, or chemical foam).[9]

-

Be aware that thermal decomposition may generate highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9][10][18] Firefighters must wear self-contained breathing apparatus (SCBA).[9]

References

- 1. CAS 33786-93-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 97 33786-93-5 [sigmaaldrich.com]

- 3. 10-533623 - 35-diaminobenzonitrile | 3 | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 3,4-Diaminobenzonitrile 97 17626-40-3 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. omicsonline.org [omicsonline.org]

- 17. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 20. americanchemistry.com [americanchemistry.com]

- 21. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 22. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to High-Purity 3,5-Diaminobenzonitrile for the Research and Pharmaceutical Sectors

This guide provides an in-depth technical overview of high-purity 3,5-Diaminobenzonitrile (CAS No. 33786-93-5), a critical intermediate for researchers, scientists, and professionals in drug development. We will explore the landscape of commercial suppliers, delve into the essential analytical methodologies for purity verification, and offer field-proven insights into ensuring the quality and consistency of this vital compound.

Introduction to this compound: A Versatile Building Block

This compound is an aromatic amine distinguished by a benzonitrile core with two amino groups at the meta positions. This unique structure imparts a high degree of reactivity and versatility, making it a valuable starting material in the synthesis of a wide array of complex molecules. In the pharmaceutical industry, its utility is particularly pronounced in the development of kinase inhibitors, heterocyclic scaffolds, and other targeted therapeutics. The precise arrangement of its functional groups allows for selective chemical modifications, enabling the construction of novel molecular architectures with desired pharmacological properties.

The procurement of high-purity this compound is paramount, as the presence of impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications, ultimately impacting the safety and efficacy of the final drug product. This guide, therefore, emphasizes the critical importance of rigorous supplier qualification and robust analytical quality control.

The Commercial Landscape: Sourcing High-Purity this compound

A multitude of chemical suppliers offer this compound, with purities typically ranging from 97% to over 98%. For research and pharmaceutical applications, sourcing from reputable suppliers who provide comprehensive analytical documentation is essential. Below is a comparative overview of typical specifications from leading commercial suppliers.

Table 1: Comparative Supplier Specifications for High-Purity this compound

| Parameter | ChemSynth Solutions | Quantum Chemicals | Apex Molecules |

| Product Number | CS-DABN-HP | QC-2458 | AM-33786 |

| Purity (by HPLC) | ≥ 99.0% | ≥ 98.0% | ≥ 98.5% |

| Purity (by Titration) | 99.0 - 101.0% | Not Specified | 98.5 - 101.5% |

| Appearance | Off-white to light yellow crystalline powder | Light brown to yellow powder | Light yellow to beige crystalline powder |

| Melting Point | 188-191 °C | 187-192 °C | 188-192 °C |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO | Soluble in DMSO and Methanol |

| Water Content (KF) | ≤ 0.5% | ≤ 1.0% | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% | Not Specified | ≤ 0.2% |

| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |

It is imperative for the end-user to request and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the specific requirements of their application. A representative CoA is detailed in the following section.

The Cornerstone of Quality: The Certificate of Analysis

The Certificate of Analysis is a critical document that provides a detailed summary of the quality control tests performed on a specific batch of a compound. It is a testament to the supplier's commitment to quality and transparency.

Figure 1: Example Certificate of Analysis

ChemSynth Solutions Certificate of Analysis

| Product Name: | This compound |

| Product Number: | CS-DABN-HP |

| CAS Number: | 33786-93-5 |

| Molecular Formula: | C₇H₇N₃ |

| Molecular Weight: | 133.15 g/mol |

| Batch Number: | CS202512-001 |

| Manufacturing Date: | December 2025 |

| Retest Date: | December 2027 |

| Test | Specification | Result |

| Appearance | Off-white to light yellow crystalline powder | Conforms |

| Identity by ¹H NMR | Conforms to structure | Conforms |

| Purity by HPLC | ≥ 99.0% | 99.6% |

| Assay by Non-Aqueous Titration | 99.0 - 101.0% | 99.8% |

| Melting Point | 188 - 191 °C | 189.5 °C |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |

| Residue on Ignition | ≤ 0.1% | 0.05% |

| Solubility (50 mg/mL in DMSO) | Clear, colorless to faint yellow solution | Conforms |

Quality Control Approval: Dr. Evelyn Reed Head of Quality Assurance

Rigorous Quality Control: Validated Analytical Methodologies

To ensure the consistent quality of this compound, a suite of validated analytical methods must be employed. These methods provide a comprehensive assessment of purity, identity, and physical properties. The following sections detail field-proven protocols for the analysis of this critical intermediate.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds and for identifying and quantifying any process-related impurities. The following reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for this compound.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-32 min: 90% to 10% B

-

32-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

-

Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

-

The causality behind these choices lies in the polarity of this compound. The C18 stationary phase provides a non-polar environment, while the gradient elution from a highly aqueous mobile phase to a more organic one allows for the effective separation of the polar analyte from any less polar impurities. The use of trifluoroacetic acid as an ion-pairing agent helps to improve peak shape and resolution.

Absolute Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1] This is achieved by comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: Maleic acid (certified reference material).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

-

Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle.

-

Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) is crucial for accurate quantification.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio (>250:1).

-

-

Data Processing:

-

Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from this compound (e.g., the aromatic protons) and the singlet from maleic acid.

-

-

Calculation of Purity: The purity of this compound (Purity_analyte) is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = Mass

-

Purity = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard (Maleic Acid)

-

The choice of a long relaxation delay is critical to ensure that all protons have fully relaxed between pulses, which is a prerequisite for accurate integration and, therefore, reliable quantification.

Assay by Non-Aqueous Titration

For basic compounds like aromatic amines, non-aqueous titration is a robust and accurate method for determining the total base content.[2] This technique is particularly useful as an orthogonal method to HPLC for purity confirmation.

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid.

-

Solvent: Glacial acetic acid.

-

Indicator: Crystal violet solution (0.5% in glacial acetic acid).

-

Procedure:

-

Accurately weigh approximately 150 mg of this compound into a 250 mL conical flask.

-

Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

-

Cool the solution to room temperature and add 2-3 drops of crystal violet indicator.

-

Titrate with 0.1 N perchloric acid to a blue-green endpoint.

-

Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

-

-

Calculation of Assay: The assay of this compound is calculated as follows:

Assay (%) = (V_sample - V_blank) * N_titrant * (MW_analyte / 2) / (W_sample * 10)

Where:

-

V_sample = Volume of titrant consumed by the sample (mL)

-

V_blank = Volume of titrant consumed by the blank (mL)

-

N_titrant = Normality of the perchloric acid titrant

-

MW_analyte = Molecular weight of this compound (133.15 g/mol )

-

W_sample = Weight of the sample (g)

-

The factor of 2 in the denominator accounts for the two basic amino groups in the molecule.

-

The use of glacial acetic acid as the solvent enhances the basicity of the weakly basic amino groups, allowing for a sharp and clear endpoint with the strong acid titrant, perchloric acid.

Conclusion: A Commitment to Quality

The successful application of this compound in research and drug development is intrinsically linked to its purity and quality. A thorough understanding of the commercial supplier landscape, coupled with the implementation of robust and validated analytical methodologies, is essential for ensuring the reliability and reproducibility of experimental outcomes. This guide provides a framework for the informed sourcing and rigorous quality control of high-purity this compound, empowering scientists to advance their research with confidence.

References

An In-Depth Technical Guide to the Key Reactive Functional Groups of 3,5-Diaminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzonitrile is a versatile aromatic compound characterized by a benzene ring substituted with two primary amino groups (-NH₂) and a nitrile group (-C≡N).[1] This unique trifunctional arrangement of electron-donating amino groups and an electron-withdrawing nitrile group imparts a rich and varied reactivity to the molecule, making it a valuable building block in medicinal chemistry, dye synthesis, and materials science.[2] The strategic positioning of these functional groups allows for a multitude of chemical transformations, enabling the synthesis of complex heterocyclic structures and high-performance polymers. This guide provides a comprehensive overview of the key reactive functional groups of this compound, detailing their characteristic reactions, underlying mechanisms, and providing practical experimental protocols for their derivatization.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The Reactivity of the Amino Groups

The two primary amino groups are the principal sites of nucleophilic reactivity in this compound. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic centers. However, as aromatic amines, their basicity is lower than that of aliphatic amines due to the delocalization of the lone pair into the benzene ring.[3]

Diazotization and Azo Coupling

Aromatic primary amines undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C), to form diazonium salts.[4][5] These diazonium salts are highly reactive intermediates that can be used in a variety of subsequent reactions, most notably in azo coupling to form vibrantly colored azo dyes.[6][7]

Reaction Workflow: Diazotization and Azo Coupling

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of a Monoazo Dye with β-Naphthol

This protocol outlines a general procedure for the diazotization of one of the amino groups of this compound, followed by coupling with β-naphthol.[6][8]

Materials:

| Reagent | Quantity (for 0.01 mol scale) |

| This compound | 1.33 g |

| Concentrated Hydrochloric Acid | 5 mL |

| Sodium Nitrite (NaNO₂) | 0.70 g |

| β-Naphthol | 1.44 g |

| Sodium Hydroxide (NaOH) | 2.0 g |

| Distilled Water | As needed |

| Ice | As needed |

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 1.33 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring in the ice bath for an additional 60 minutes to complete the coupling reaction.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the filter cake with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

-

Dry the purified dye in a vacuum oven at 60 °C.

-

Acylation

The amino groups of this compound can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form amides.[9] The base, typically pyridine or triethylamine, is necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted amino groups and halt the reaction.

Experimental Protocol: N,N'-Diacylation with Benzoyl Chloride

This protocol describes a general procedure for the diacylation of this compound with benzoyl chloride.[3][9]

Materials:

| Reagent | Quantity (for 0.01 mol scale) |

| This compound | 1.33 g |

| Benzoyl Chloride | 2.95 g (2.1 eq.) |

| Anhydrous Pyridine | 20 mL |

| Dichloromethane (DCM) | 50 mL |

Procedure:

-

In a dry 100 mL round-bottom flask, dissolve 1.33 g (0.01 mol) of this compound in 20 mL of anhydrous pyridine and 30 mL of dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2.95 g (0.021 mol) of benzoyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of 1 M HCl to neutralize the excess pyridine.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Polymerization

The difunctional nature of this compound, with its two primary amino groups, makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides.[1][10] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Reaction Workflow: Polyimide Synthesis

Caption: Two-step synthesis of a polyimide from this compound and a dianhydride.

Experimental Protocol: Synthesis of a Polyimide with 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

This protocol is based on established methods for polyimide synthesis from aromatic diamines.[1]

Materials:

| Reagent | Quantity (for 10 mmol scale) |

| This compound | 1.33 g |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 4.44 g |

| Anhydrous N,N-dimethylacetamide (DMAc) | 45 mL |

| Acetic Anhydride | 3.06 g |

| Pyridine | 2.37 g |

| Methanol | As needed |

Procedure:

-

Synthesis of Poly(amic acid) (PAA):

-

In a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.33 g (10 mmol) of this compound in 40 mL of anhydrous DMAc.

-

Once fully dissolved, slowly add 4.44 g (10 mmol) of 6FDA in portions over 30 minutes.

-

Rinse the addition funnel with a small amount of DMAc (5 mL) to ensure complete transfer.

-

Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous.

-

-

Chemical Imidization:

-

To the viscous PAA solution, add a mixture of 3.06 g (30 mmol) of acetic anhydride and 2.37 g (30 mmol) of pyridine dropwise.

-

Heat the reaction mixture to 100 °C and maintain this temperature for 4 hours with continuous stirring.

-

-

Polymer Isolation:

-

Cool the polymer solution and pour it slowly into a beaker containing vigorously stirring methanol (400 mL) to precipitate the polyimide.

-

Collect the fibrous precipitate by vacuum filtration.

-

Wash the polymer thoroughly with fresh methanol (3 x 100 mL).

-

Dry the purified polyimide in a vacuum oven at 80 °C for 24 hours.

-

The Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is an electrophilic center due to the polarization of the carbon-nitrogen triple bond.[11] It can undergo a variety of nucleophilic addition reactions.

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[11] This reaction proceeds through an amide intermediate. For this compound, this would yield 3,5-diaminobenzoic acid, another valuable synthetic intermediate.[5][12][13]

Experimental Protocol: Acid-Catalyzed Hydrolysis to 3,5-Diaminobenzoic Acid

A general procedure for the hydrolysis of a related diaminobenzoic acid derivative is described in a patent, which can be adapted for this compound.[13]

Materials:

| Reagent | Quantity |

| This compound | 1 part by weight |

| Concentrated Sulfuric Acid | 5-10 parts by weight |

| Water | As needed |

| Base (e.g., NaOH or NH₄OH) | As needed for neutralization |

Procedure:

-

In a suitable reaction vessel, carefully add 1 part of this compound to 5-10 parts of concentrated sulfuric acid with stirring.

-

Heat the mixture to a temperature between 100-150 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 3,5-diaminobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

Reduction

The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2][14] This transformation provides a route to 3,5-bis(aminomethyl)aniline, a trifunctional building block.

Experimental Protocol: Catalytic Hydrogenation to 3,5-Diaminobenzylamine

This is a general procedure for the catalytic hydrogenation of nitriles.[2]

Materials:

| Reagent | Quantity |

| This compound | 1 part by weight |

| Solvent (e.g., Ethanol, THF) | As needed |

| Catalyst (e.g., Raney Nickel, Rh/Al₂O₃) | Catalytic amount |

| Hydrogen Gas | High pressure |

Procedure:

-

Place this compound, a suitable solvent (e.g., ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Rhodium on alumina) in a high-pressure autoclave.

-

Pressurize the autoclave with hydrogen gas (typically 500-1500 psi).

-

Heat the reaction mixture to a temperature between 50-150 °C with vigorous stirring.

-

Maintain the reaction conditions until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 3,5-diaminobenzylamine.

-

Purify the product by distillation or recrystallization.

Interplay of Functional Groups and Aromatic Ring Reactivity

The amino and nitrile groups have opposing electronic effects on the benzene ring. The amino groups are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their electron-donating nature. Conversely, the nitrile group is a deactivating, meta-directing group due to its electron-withdrawing character. In this compound, the two amino groups strongly activate the positions ortho and para to them (positions 2, 4, and 6). The nitrile group at position 1 deactivates the ring but directs incoming electrophiles to the meta positions (positions 3 and 5), which are already substituted. The net effect is a highly activated aromatic ring, particularly at the 2, 4, and 6 positions, making it susceptible to electrophilic attack.

Conclusion

This compound is a molecule of significant synthetic utility, owing to the distinct and versatile reactivity of its amino and nitrile functional groups. The nucleophilic amino groups readily participate in diazotization, acylation, and polymerization reactions, providing access to a wide array of dyes, amides, and high-performance polymers. The electrophilic nitrile group can be transformed into a carboxylic acid or a primary amine through hydrolysis and reduction, respectively, further expanding the synthetic possibilities. The interplay of these functional groups also activates the aromatic ring towards electrophilic substitution. This guide has provided a detailed overview of these key reactive sites and offered foundational experimental protocols to aid researchers in harnessing the synthetic potential of this valuable chemical building block.

References

- 1. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]

- 2. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. biotechjournal.in [biotechjournal.in]

- 9. benchchem.com [benchchem.com]

- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 11. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation [m.dissertationtopic.net]

- 13. Page loading... [guidechem.com]

- 14. researchgate.net [researchgate.net]

Unlocking the Potential of 3,5-Diaminobenzonitrile: A Technical Guide to Emerging Research Frontiers

Introduction: The Strategic Value of the 3,5-Diaminobenzonitrile Scaffold

In the landscape of modern chemical research, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutics, advanced materials, and sensitive diagnostic tools. This compound (3,5-DABN), a seemingly unassuming aromatic diamine, presents itself as a molecule of significant untapped potential. Its unique electronic and structural features—two nucleophilic amino groups positioned meta to an electron-withdrawing nitrile moiety—offer a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of promising research avenues for 3,5-DABN derivatives, offering not just a roadmap of potential applications but also the underlying scientific rationale and detailed experimental frameworks to empower researchers in drug discovery, materials science, and beyond.

The core strength of the 3,5-DABN scaffold lies in the ortho- and para-directing nature of its two amino groups, which can be selectively or simultaneously functionalized. This allows for the construction of complex molecular architectures with a high degree of control. The nitrile group, a potent hydrogen bond acceptor and a precursor to other functional groups, further enhances the molecule's utility. This guide will delve into three key areas where 3,5-DABN derivatives are poised to make a significant impact: medicinal chemistry, advanced polymer synthesis, and the development of novel fluorescent probes.

Part 1: Medicinal Chemistry - Forging Novel Therapeutics

The inherent structural motifs that can be readily synthesized from 3,5-DABN are prevalent in a multitude of biologically active compounds. This section will explore two high-potential therapeutic areas: kinase inhibition for oncology and the development of new antimicrobial agents.

Kinase Inhibitors: Targeting Oncogenic Signaling

The Rationale:

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] A significant number of FDA-approved kinase inhibitors feature heterocyclic scaffolds, such as pyrimidines and pyrazoles, that effectively compete with ATP for binding to the kinase active site.[2][3] The vicinal diamine-like reactivity of 3,5-DABN makes it an ideal starting material for the construction of these privileged heterocyclic systems.[4][5] For instance, condensation of 3,5-DABN with 1,3-dicarbonyl compounds or their equivalents can readily yield substituted pyrimidine rings, a core component of numerous Epidermal Growth Factor Receptor (EGFR) inhibitors used in the treatment of non-small-cell lung cancer.[2][4]

Proposed Research Workflow:

The following workflow outlines a systematic approach to the design, synthesis, and evaluation of 3,5-DABN-derived kinase inhibitors.

Caption: A workflow for the development of 3,5-DABN-derived kinase inhibitors.

Experimental Protocols:

Protocol 1: Synthesis of a 2,4-Diamino-5-aryl-pyrimidine Derivative from 3,5-DABN

This protocol describes a potential pathway for synthesizing a pyrimidine derivative, a common scaffold in kinase inhibitors.

-

Step 1: Condensation Reaction. In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add an appropriate 1,3-dicarbonyl compound (e.g., a substituted benzoylacetonitrile) (1.1 eq) and a catalytic amount of a base such as potassium carbonate.

-

Step 2: Reflux. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Step 4: Characterization. Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This assay will determine the inhibitory activity of the synthesized compounds against a target kinase.

-

Step 1: Reagents and Plate Preparation. Prepare a buffer solution (e.g., Tris-HCl with MgCl₂, MnCl₂, and DTT). Add the recombinant human EGFR kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) to the wells of a 96-well plate.

-

Step 2: Compound Addition. Add the synthesized 3,5-DABN derivatives at various concentrations to the wells. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and DMSO as a negative control.

-

Step 3: Kinase Reaction Initiation and Termination. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Step 4: Detection. Use a suitable detection method, such as a fluorescence-based assay (e.g., HTRF) or an ELISA-based assay with a phospho-specific antibody, to measure the extent of substrate phosphorylation.

-

Step 5: Data Analysis. Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Quantitative Data Summary:

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Hypothetical 1 | EGFR | 50 |

| Hypothetical 2 | FAK | 75 |

| Hypothetical 3 | CDK2 | 120 |

| Gefitinib | EGFR | 15 |

Antimicrobial Agents: A New Front Against Drug Resistance

The Rationale:

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrazole and its fused heterocyclic derivatives have demonstrated a broad spectrum of antimicrobial activities.[6][7][8][9] The synthesis of diaminopyrazoles can be achieved through the reaction of dinitriles with hydrazine derivatives.[10] 3,5-DABN, with its nitrile and amino functionalities, can be envisioned as a precursor to unique pyrazole-based structures with potential antimicrobial properties. The mechanism of action for some pyrazole-based antimicrobials involves the inhibition of essential bacterial enzymes like DNA gyrase.[6][7]

Proposed Research Workflow:

Caption: A workflow for discovering 3,5-DABN-derived antimicrobial agents.

Experimental Protocols:

Protocol 3: Synthesis of a 3,5-Diaminopyrazole Derivative

-

Step 1: Reaction Setup. In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Step 2: Reagent Addition. Add hydrazine hydrate or a substituted hydrazine (1.2 eq) to the solution.

-

Step 3: Reaction and Workup. Heat the reaction mixture to reflux for several hours, monitoring by TLC. After completion, cool the reaction and pour it into ice-water. Collect the precipitated solid by filtration.

-

Step 4: Purification and Characterization. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[11][12][13][14]

-

Step 1: Preparation of Inoculum. Grow the bacterial or fungal strains in a suitable broth medium to a specific optical density.

-

Step 2: Serial Dilution. Prepare a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing the appropriate growth medium.

-

Step 3: Inoculation. Inoculate each well with the prepared microbial suspension. Include positive (microbes with no compound) and negative (medium only) controls.

-

Step 4: Incubation. Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary:

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Hypothetical 4 | 8 | 16 | 32 |

| Hypothetical 5 | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 2: Advanced Materials - Engineering Novel Polymers

The bifunctional nature of 3,5-DABN makes it an excellent monomer for the synthesis of advanced polymers with unique architectures and properties.

Hyperbranched Polyamides: A New Generation of High-Performance Materials

The Rationale:

Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as high solubility, low viscosity, and a large number of terminal functional groups compared to their linear analogs.[1][4] These properties make them attractive for a wide range of applications, including coatings, additives, and drug delivery systems.[15] The AB₂-type monomer structure, where A and B are reactive functional groups, is a common starting point for the synthesis of hyperbranched polymers. While 3,5-DABN is an A₂B type monomer (two amino groups and one nitrile group), it can be derivatized to an AB₂ monomer. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 3,5-diaminobenzoic acid, a known precursor for hyperbranched polyamides.[1][4][16][17][18][19]

Proposed Research Workflow:

Caption: A workflow for the synthesis and characterization of hyperbranched polyamides from 3,5-DABN.

Experimental Protocols:

Protocol 5: Synthesis of Hyperbranched Polyamide from 3,5-Diaminobenzoic Acid

-

Step 1: Monomer Preparation. Hydrolyze this compound to 3,5-diaminobenzoic acid using standard acidic or basic hydrolysis conditions.

-

Step 2: Polycondensation. In a reaction vessel, dissolve the 3,5-diaminobenzoic acid monomer in an aprotic polar solvent like N,N-dimethylformamide (DMF). Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or a phosphite-based promoter, to facilitate amide bond formation.

-

Step 3: Polymerization. Heat the reaction mixture under an inert atmosphere. The polymerization will proceed via the formation of amide linkages between the amino groups and the carboxylic acid group of the monomers.

-